molecular formula C23H26FN3O3 B5053337 ethyl N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate

ethyl N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate

Cat. No.: B5053337
M. Wt: 411.5 g/mol
InChI Key: PSNPVEVUIUGWFR-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structure, line-angle structure, or 3D structure .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactants and products, the conditions required for the reaction, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, reactivity, etc .

Mechanism of Action

This is usually studied for bioactive compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it .

Future Directions

This involves predicting or suggesting future research directions based on the current knowledge of the compound .

Properties

IUPAC Name

ethyl 2-[[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3/c1-5-30-22(28)15-26(3)13-18-14-27(20-9-7-6-8-16(20)2)25-23(18)17-10-11-21(29-4)19(24)12-17/h6-12,14H,5,13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNPVEVUIUGWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)CC1=CN(N=C1C2=CC(=C(C=C2)OC)F)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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